molecular formula C9H10N2 B2823866 2,7-Dimethyl-1H-benzo[d]imidazole CAS No. 23291-66-9

2,7-Dimethyl-1H-benzo[d]imidazole

Cat. No.: B2823866
CAS No.: 23291-66-9
M. Wt: 146.193
InChI Key: NYXKVDPOWQTTNC-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) Derivatives in Contemporary Chemical Research

Benzimidazole, a heterocyclic aromatic organic compound, is formed by the fusion of benzene (B151609) and imidazole (B134444) rings. rsc.orgresearchgate.net This structural motif is of paramount importance in medicinal chemistry and drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. researchgate.netresearchgate.net The interest in benzimidazole derivatives was significantly sparked by the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental component of vitamin B12. nih.gov

The benzimidazole core is present in a wide array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities. rsc.orgresearchgate.net These include antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and antihypertensive properties. rsc.orgmdpi.com The therapeutic success of benzimidazole-based drugs has propelled further research into synthesizing and evaluating new derivatives with enhanced efficacy and novel mechanisms of action. researchgate.netijmrhs.com Consequently, the synthesis of benzimidazole derivatives has become a major focus in organic and medicinal chemistry. mdpi.com

Rationale for Focusing on Substituted Benzimidazoles: The Case of 2,7-Dimethyl-1H-benzo[d]imidazole

The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of its physicochemical and biological properties. This targeted modification can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The introduction of substituents can influence factors such as a compound's ability to bind to specific biological targets, its metabolic stability, and its solubility.

This compound is a specific example of a substituted benzimidazole that has garnered attention in chemical research. The presence of two methyl groups at the 2 and 7 positions of the benzimidazole core distinguishes its chemical character and potential applications. The methyl group at the 2-position can influence the molecule's electronic properties and steric interactions, while the methyl group at the 7-position on the benzene ring can modulate its lipophilicity and metabolic pathways.

Scope and Objectives of Academic Research on this compound

Academic research on this compound is primarily focused on exploring its synthesis, chemical properties, and potential applications in various scientific fields. The key objectives of this research include:

Development of efficient and environmentally friendly synthetic methodologies. mdpi.com

Characterization of its unique chemical and physical properties.

Investigation of its potential as a building block in the synthesis of more complex molecules.

Exploration of its biological activities and potential therapeutic applications.

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

PropertyValue
CAS Number 23291-66-9
Molecular Formula C₉H₁₀N₂
Linear Formula C9H10N2

This data is compiled from publicly available chemical databases. chem960.combldpharm.comsigmaaldrich.com

Synthesis of this compound

The synthesis of benzimidazole derivatives, including this compound, can be achieved through various methods. A common and traditional approach involves the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative. For the synthesis of this compound, 2,3-diaminotoluene (B30700) would be the appropriate diamine starting material, which would then be reacted with acetic acid or a related acetylating agent.

Modern synthetic strategies often focus on developing more efficient and environmentally friendly procedures. These can include the use of novel catalysts, such as nanoparticles, to improve reaction rates and yields. mdpi.com Electrochemical synthesis has also emerged as a promising method for the formation of benzimidazole rings. acs.org

Applications in Research

While specific, extensive research on the direct applications of this compound is not as widely documented as for other benzimidazole derivatives, its structural features suggest potential for its use in several areas of chemical research:

Medicinal Chemistry: As a substituted benzimidazole, it can serve as a scaffold or an intermediate in the synthesis of new compounds with potential therapeutic activities. The substitution pattern may confer specific biological activities, such as antimicrobial or anticancer effects, which are common among benzimidazole derivatives. nih.gov

Materials Science: The benzimidazole core is known to be a component of high-performance polymers and organic light-emitting diodes (OLEDs). The specific substitution of this compound could be explored for creating materials with tailored electronic and photophysical properties.

Organocatalysis: Chiral benzimidazole derivatives have been developed as efficient organocatalysts in asymmetric synthesis. mdpi.com The structural backbone of this compound could be functionalized to create novel catalysts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-4-3-5-8-9(6)11-7(2)10-8/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXKVDPOWQTTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Functionalization Studies of 2,7 Dimethyl 1h Benzo D Imidazole

Electrophilic and Nucleophilic Reactions

The reactivity of the benzimidazole (B57391) ring is characterized by the interplay of its electron-rich pyrrolic nitrogen (N-1) and the electron-deficient iminic nitrogen (N-3), as well as the fused benzene (B151609) ring. The methyl groups at the 2 and 7 positions are expected to influence the electron density and steric accessibility of the heterocyclic and carbocyclic rings.

N-Alkylation and Acylation Processes

N-alkylation and N-acylation are fundamental reactions for modifying the properties of benzimidazoles. nih.govnih.gov These reactions typically occur at the N-1 position after deprotonation with a base.

While numerous protocols exist for the N-alkylation of various benzimidazole derivatives, including those with substituents at the 2-position, specific studies detailing the N-alkylation or N-acylation of 2,7-Dimethyl-1H-benzo[d]imidazole are not readily found in the reviewed literature. asianpubs.orgresearchgate.netasianpubs.org General methods often employ alkyl halides or sulfates in the presence of a base like potassium carbonate or sodium hydride. nih.gov For instance, the N-alkylation of 2,6-dimethyl benzimidazole has been reported to yield tautomeric mixtures of N-1 benzylated products, a complexity that could also be anticipated for the 2,7-dimethyl isomer due to the potential for substitution at either nitrogen of the imidazole (B134444) ring. lookchem.com

Acylation reactions, typically carried out with acyl chlorides or anhydrides, are also expected to proceed at the nitrogen atom. nih.gov However, specific examples and yield data for the acylation of this compound are not documented in the available search results.

Table 1: General Conditions for N-Alkylation of Benzimidazoles (No Specific Data for 2,7-Dimethyl Isomer)

Alkylating AgentBaseSolventGeneral Applicability
Alkyl HalidesK₂CO₃, NaH, Cs₂CO₃DMF, Acetonitrile, DMSOWidely applicable to various benzimidazoles. lookchem.com
Dialkyl SulfatesK₂CO₃, TriethanolamineAcetonitrile, NeatEffective for methylation and ethylation. asianpubs.org
Benzyl (B1604629) HalidesK₂CO₃, TBAB (catalyst)Acetonitrile, WaterCommon for introducing benzyl groups. researchgate.net

This table represents general conditions and does not reflect specific experimental results for this compound.

Functionalization at the Benzimidazole Ring (e.g., C-H Activation)

Direct C-H functionalization has emerged as a powerful tool for elaborating the benzimidazole core, often targeting the C-2 position. nih.govarabjchem.org However, in this compound, the C-2 position is already substituted. Therefore, C-H activation would be directed towards the benzene ring (positions 4, 5, and 6) or the methyl groups.

Rhodium-catalyzed C-H activation and annulation reactions have been successfully applied to 2-aryl-1H-benzo[d]imidazoles, but these precedents are not directly applicable to the 2-methyl substituted system. hbni.ac.in The directing-group ability of the imidazole nitrogen typically favors ortho-functionalization of a C-2 aryl substituent. For this compound, the reactivity of the C-H bonds on the benzene moiety would be influenced by the electronic effects of the two methyl groups and the imidazole ring. Specific experimental data on the C-H activation of this compound is not available in the surveyed literature.

Reaction Mechanisms and Pathways

The mechanisms of common benzimidazole reactions are generally understood. N-alkylation and acylation proceed via an SN2 or nucleophilic acyl substitution mechanism, respectively, following the deprotonation of the N-H bond. wikipedia.org

The mechanism for the formation of benzimidazoles themselves often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid, followed by cyclization and aromatization. researchgate.netrsc.org Theoretical studies have been conducted on the reactivity of the imidazole ring, suggesting an electronic character intermediate between that of pyrrole (B145914) and pyridine. acs.org However, specific mechanistic studies, either experimental or computational, focusing on the functionalization of this compound are absent from the current body of scientific literature.

Structure-Reactivity Relationships

The structure of this compound, with methyl groups at positions flanking the imidazole fusion, is expected to have a significant impact on its reactivity compared to the parent benzimidazole or other isomers.

The electron-donating nature of the two methyl groups should increase the electron density of both the benzene and imidazole rings, potentially enhancing the nucleophilicity of the N-1 nitrogen and making the aromatic ring more susceptible to electrophilic attack. Conversely, the steric hindrance imposed by the C-7 methyl group could influence the regioselectivity of reactions, particularly at the adjacent N-1 and C-6 positions.

Computational studies on other benzimidazole derivatives have used parameters like Fukui functions and molecular electrostatic potential maps to predict sites of electrophilic and nucleophilic attack. iucr.orgbiointerfaceresearch.com Similar in silico investigations could provide valuable insights into the structure-reactivity relationships of this compound, but such specific studies have not been identified. The biological activity of related compounds, such as 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, suggests that the substitution pattern is tolerated in biological systems, but this does not directly inform on its chemical reactivity. nih.gov

Coordination Chemistry and Metal Complexes of 2,7 Dimethyl 1h Benzo D Imidazole Ligands

Synthesis of Metal Complexes Utilizing 2,7-Dimethyl-1H-benzo[d]imidazole and its Derivatives as Ligands

The synthesis of metal complexes involving benzimidazole (B57391) ligands typically follows straightforward procedures involving the reaction of a metal salt with the ligand in a suitable solvent. For instance, complexes of copper(II) and nickel(II) with 2-substituted benzimidazole derivatives have been prepared by reacting hydrated metal chlorides with the respective ligands in a warm ethanolic solution. Similarly, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes were synthesized from 2-(1H-benzimidazole-2-yl)-phenol derivatives and the corresponding metal acetate (B1210297) or nitrate (B79036) salts. nih.gov

The general synthetic approach involves dissolving the benzimidazole ligand and the metal salt, often in a 2:1 ligand-to-metal stoichiometric ratio, in a solvent like ethanol (B145695) or methanol. researchgate.net The reaction mixture may be refluxed to ensure completion, followed by precipitation of the complex. researchgate.net The resulting solid complexes are then isolated by filtration, washed, and dried. The solubility of these complexes can vary; many are reported to be insoluble in common organic solvents like alcohols but soluble in polar aprotic solvents such as DMF and DMSO. researchgate.net

A solvent-free method has also been reported for the synthesis of hexaimidazolecobalt(II) complexes, where cobalt salts are added directly to molten imidazole (B134444). mdpi.com This method highlights the potential for alternative, environmentally friendly synthetic routes. The characterization of these newly synthesized complexes is typically carried out using a combination of elemental analysis, mass spectrometry, and various spectroscopic techniques including FT-IR, NMR, and UV-Vis. nih.govresearchgate.netresearchgate.net

Coordination Modes and Geometry of Metal-2,7-Dimethyl-1H-benzo[d]imidazole Complexes

Benzimidazole and its derivatives typically act as monodentate ligands, coordinating to the metal ion through the lone pair of electrons on the tertiary nitrogen atom (N3) of the imidazole ring. This mode of coordination is common as the secondary amine (-NH) proton is still present. However, depending on the specific ligand structure and reaction conditions, they can also act as bidentate or bridging ligands.

The geometry of the resulting metal complexes is influenced by the metal ion, the stoichiometry, and the nature of the substituents on the benzimidazole ligand. A variety of coordination geometries have been observed for metal complexes with benzimidazole derivatives.

Tetrahedral: Nickel(II) complexes with 2-substituted benzimidazoles have been reported to exhibit a tetrahedral geometry. researchgate.net Similarly, cobalt(II) complexes with a 2-aminobenzimidazole-thiazoline ligand were found to have a distorted tetrahedral environment around the Co(II) ion. unex.es

Square-Planar: Copper(II) complexes with similar 2-substituted benzimidazole ligands often adopt a square planar geometry. researchgate.net This geometry is also suggested for Cu(II) complexes with bis(benzimidazole) ligands. doi.org

Octahedral: Cobalt(II) ions can also form octahedral complexes, as seen in structures with a [CoN2O4] coordination environment. researchgate.net In some cases, a single compound can feature multiple coordination geometries; one cobalt(II) complex with 2-ethylimidazole (B144533) displayed octahedral, tetrahedral, and square pyramidal stereochemistries within the same crystal structure. nih.gov

Trigonal Bipyramidal: A pentacoordinated trigonal bipyramidal stereochemistry has been observed for cobalt(II) complexes with imidazole and methacrylate (B99206) ligands. nih.gov

Coordination Geometries of Metal Complexes with Benzimidazole Derivatives
Metal IonLigand TypeObserved GeometryReference
Ni(II)2-Substituted BenzimidazoleTetrahedral researchgate.net
Cu(II)2-Substituted BenzimidazoleSquare-Planar researchgate.net
Co(II)2-Aminobenzimidazole-thiazolineDistorted Tetrahedral unex.es
Co(II)(1-methyl-1H-benzo[d]imidazol-2-yl) methanolDistorted Octahedral researchgate.net
Co(II)2-EthylimidazoleOctahedral, Tetrahedral, Square Pyramidal nih.gov
Cu(II)bis(1H-benzo[d]imidazole-1-yl) methaneSquare-Planar doi.org

Electronic Structure and Bonding in Coordination Compounds

The bonding in metal-benzimidazole complexes primarily involves the donation of a lone pair of electrons from the tertiary imidazole nitrogen to a vacant orbital of the metal ion, forming a coordinate covalent bond. This interaction is a classic example of a Lewis acid-base reaction, where the metal ion acts as the Lewis acid and the ligand as the Lewis base. The formation of this bond leads to a redistribution of electron density within the imidazole ring.

The electronic structure of these complexes is commonly investigated using spectroscopic techniques and magnetic susceptibility measurements.

UV-Visible Spectroscopy: The electronic spectra of these complexes provide valuable information about the d-orbital splitting and the geometry of the coordination sphere. For example, the electronic spectra of Ni(II) complexes with tetrahedral geometry show characteristic transitions, while Cu(II) complexes with square planar geometry exhibit different spectral patterns. mdpi.comacs.org The bands observed can be assigned to d-d transitions or metal-to-ligand charge transfer (MLCT) events. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for studying paramagnetic complexes, such as those of Cu(II). The ESR spectra can provide detailed insights into the geometry of the metal center and the nature of the metal-ligand bond. doi.org For instance, analysis of the g-values from the ESR spectra of two Cu(II) complexes with bis(benzimidazole) ligands suggested that both have square planar coordination spheres. doi.org

Magnetic Susceptibility: Magnetic moment measurements help in determining the number of unpaired electrons in the metal center, which in turn aids in confirming the geometry of the complex. Tetrahedral Ni(II) complexes, for example, have different magnetic moments compared to their octahedral or square planar counterparts. mdpi.com

Theoretical methods, such as Density Functional Theory (DFT), are also employed to model the electronic structure and bonding. These calculations can predict molecular geometries, orbital energies (like HOMO and LUMO), and the distribution of electron density, providing deeper insights into the stability and reactivity of the complexes. researchgate.net

Role as Structural and Spectroscopic Models in Bioinorganic Chemistry

Coordination complexes of benzimidazole derivatives serve as important models in bioinorganic chemistry. This is largely due to the structural resemblance of the benzimidazole moiety to biological molecules. The imidazole ring is a key component of the amino acid histidine, which is frequently found in the active sites of metalloenzymes, coordinating to metal ions. Furthermore, a derivative, 5,6-dimethylbenzimidazole (B1208971), is a fundamental part of the structure of vitamin B12, where it coordinates to the central cobalt ion. nih.gov

By synthesizing and studying metal complexes with ligands like this compound, chemists can mimic the coordination environment of metal ions in these biological systems. These synthetic analogues act as valuable structural and spectroscopic models, helping to elucidate the structure-function relationships in complex metalloenzymes. For example, studying the spectroscopic properties (UV-Vis, ESR) of a model copper-benzimidazole complex can help interpret the spectra of copper-containing proteins. The insights gained from these model systems are crucial for understanding enzymatic mechanisms, the role of metal ions in biological processes, and for the rational design of new therapeutic agents.

Advanced Spectroscopic and Structural Characterization of 2,7 Dimethyl 1h Benzo D Imidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for elucidating the molecular structure of 2,7-Dimethyl-1H-benzo[d]imidazole. The chemical shifts (δ) in parts per million (ppm) provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons, the N-H proton of the imidazole (B134444) ring, and the methyl protons. The exact chemical shifts can vary slightly depending on the solvent used. For instance, in deuterochloroform (CDCl₃), the N-H proton typically appears as a broad singlet at a high chemical shift, around 12.29 ppm. ias.ac.in The aromatic protons show signals in the range of 7.12 to 7.51 ppm. ias.ac.in The two methyl groups at positions 2 and 7 give rise to sharp singlet signals. The C2-methyl protons are generally found around 2.51 ppm, while the C7-methyl protons have a similar chemical shift. ias.ac.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound in CDCl₃ shows signals for the eight distinct carbon atoms. ias.ac.in The carbon atom at position 2 (C2) of the imidazole ring is typically observed at a downfield chemical shift of around 152.7 ppm. ias.ac.in The aromatic carbons of the benzene (B151609) ring appear in the range of 114.3 to 140.1 ppm. ias.ac.in The methyl carbons at positions 2 and 7 exhibit signals at the upfield end of the spectrum, with the C2-methyl carbon appearing around 15.1 ppm. ias.ac.in

Interactive Data Table: NMR Data for this compound
Nucleus Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Assignment Reference
¹H12.29brsN-H ias.ac.in
¹H7.51sAr-H ias.ac.in
¹H7.45dAr-H ias.ac.in
¹H7.12dAr-H ias.ac.in
¹H2.51sC2-CH₃ ias.ac.in
¹³C152.7-C2 ias.ac.in
¹³C140.1-Aromatic C ias.ac.in
¹³C137.1-Aromatic C ias.ac.in
¹³C126.1-Aromatic C ias.ac.in
¹³C121.8-Aromatic C ias.ac.in
¹³C115.4-Aromatic C ias.ac.in
¹³C114.3-Aromatic C ias.ac.in
¹³C15.1-C2-CH₃ ias.ac.in

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes within the this compound molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to specific bond vibrations. A broad band in the region of 2200-3500 cm⁻¹ is typically assigned to the N-H stretching vibration of the imidazole ring, often broadened due to intermolecular hydrogen bonding. ekb.eg The C-H stretching vibrations of the aromatic ring and methyl groups are observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=N stretching vibration of the imidazole ring appears around 1504-1615 cm⁻¹. ekb.eg Other significant bands include those for C=C stretching in the aromatic ring and various bending vibrations.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of benzimidazole (B57391) derivatives shows characteristic bands for the ring stretching and deformation modes. acs.org For instance, a medium-intensity Raman band around 3099 cm⁻¹ can be attributed to C-H stretching vibrations. researchgate.net The C=C stretching vibrations of the heterocyclic aromatic compounds are typically observed in the region of 1200-1650 cm⁻¹. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for Benzimidazole Derivatives
Vibrational Mode Typical Wavenumber (cm⁻¹) (FT-IR) Typical Wavenumber (cm⁻¹) (Raman) Reference
N-H Stretch2200-3500 (broad)- ekb.eg
Aromatic C-H Stretch3100-3000~3099 researchgate.net
C=N Stretch1504-1615- ekb.eg
Aromatic C=C Stretch-1200-1650 researchgate.net

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm its molecular formula. ias.ac.in The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. For this compound (C₉H₁₀N₂), the expected molecular weight is approximately 146.08 g/mol . rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information. rsc.org

X-ray Diffraction Analysis (Single Crystal and Powder)

X-ray diffraction analysis is the most definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Powder X-ray Diffraction (PXRD): Powder X-ray diffraction is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used to identify the compound and assess its purity. The PXRD pattern of a synthesized benzimidazole derivative can be compared with a simulated pattern from single-crystal data to confirm the bulk material's identity and phase. mdpi.com

Electronic Spectroscopy (UV-Vis) for Elucidating Molecular Interactions (e.g., DNA Binding)

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for investigating its interactions with other molecules, such as DNA. The UV-Vis spectrum of this compound in a suitable solvent will show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system.

The interaction of benzimidazole derivatives with DNA can be monitored by changes in the UV-Vis spectrum. Upon binding to DNA, a hypochromic (decrease in absorbance) or hyperchromic (increase in absorbance) effect, along with a bathochromic (red shift) or hypsochromic (blue shift) shift in the absorption maximum, can be observed. nih.gov These changes provide evidence for the binding mode, such as intercalation or groove binding. nih.govresearchgate.net For instance, a significant red shift in the absorption maxima of benzimidazole derivatives upon addition of DNA suggests a strong interaction and binding. acs.org

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Analysis

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis are used to characterize the surface morphology and elemental composition of solid materials.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of a material. For synthesized this compound, SEM can be used to study the morphology of its crystalline or powdered form, revealing information about particle size, shape, and surface texture. mdpi.com In corrosion inhibition studies, SEM can visualize the protective film formed by benzimidazole derivatives on a metal surface. qu.edu.qanih.gov

Energy Dispersive X-ray (EDX) Analysis: EDX, often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It identifies the elemental composition of the material being imaged. For this compound, EDX analysis would confirm the presence of carbon and nitrogen. qu.edu.qanih.gov In studies where the compound is adsorbed onto a surface, EDX can confirm its presence by detecting these elements on the substrate. nih.gov

Computational Chemistry and Theoretical Investigations of 2,7 Dimethyl 1h Benzo D Imidazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For benzimidazole (B57391) derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and spectroscopic features. nih.govresearchgate.net These studies form the foundation for understanding how the molecule behaves in chemical reactions and how it interacts with its environment. By calculating properties such as orbital energies and charge distributions, DFT provides a quantitative basis for predicting the chemical behavior of 2,7-Dimethyl-1H-benzo[d]imidazole.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.govmalayajournal.org A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org

For various substituted benzimidazole derivatives, DFT calculations have been used to determine these FMO energies. nih.gov While specific calculations for this compound are not prominently available, data from related N-1-sulfonyl substituted 2-substituted benzimidazoles illustrate the typical energy ranges. The introduction of electron-donating methyl groups at the 2 and 7 positions on the benzimidazole core is expected to raise the HOMO energy level, potentially making the molecule a better electron donor compared to the unsubstituted parent compound.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Benzimidazole Derivatives (Note: Data is for N-1-sulfonyl substituted 2-aryl-1H-benzo[d]imidazole-6-carboxylates and serves as an example of typical values obtained through DFT calculations.) nih.gov

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2a-8.117-2.4845.633
2b-7.864-2.4925.372
2c-8.069-2.7105.359
2d-8.318-2.7125.606
2e-8.598-4.7173.881
Data calculated at the CAM-B3LYP/6-311G(d,p) level of theory.

Global Reactivity Parameters (GRPs) and Natural Bond Orbital (NBO) Analysis

Global Reactivity Parameters (GRPs) are derived from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. nih.gov These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov A high chemical hardness value, associated with a large HOMO-LUMO gap, indicates high stability and low reactivity. acs.org Conversely, a high electrophilicity index points to a molecule's strong capacity to accept electrons.

Natural Bond Orbital (NBO) analysis is another theoretical tool used to understand the electronic structure in more detail. acs.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals within the molecule, revealing insights into intramolecular charge transfer, hyperconjugation, and the stability endowed by these electronic delocalizations. nih.gov Higher stabilization energies (E(2)) calculated in NBO analysis signify stronger donor-acceptor interactions within the molecular framework. acs.org

Table 2: Definitions of Global Reactivity Parameters

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the energy lowering upon maximal electron flow.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For benzimidazole derivatives, MD simulations are particularly valuable for investigating the stability of a ligand when bound to a biological target, such as a protein or DNA. nih.govresearchgate.net The simulation tracks the trajectory of the ligand-receptor complex, providing insights into its conformational stability and the nature of the intermolecular interactions.

Key analyses performed during MD simulations include the calculation of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket and the complex is stable. RMSF analysis highlights the flexibility of different parts of the protein and ligand. While specific MD simulations for this compound are not documented in the searched literature, studies on similar benzimidazole compounds demonstrate that they form stable complexes with targets like the TGF-β type I receptor, with hydrogen bonds playing a crucial role in maintaining the interaction. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. researchgate.net DFT calculations can predict ¹H and ¹³C NMR chemical shifts, the vibrational frequencies for IR spectra, and the electronic transitions responsible for UV-Vis absorption peaks. nih.govsemanticscholar.org

These theoretical predictions are highly valuable as they can be compared with experimental data to confirm the molecular structure of a synthesized compound. researchgate.net For a range of benzimidazole derivatives, studies have shown a strong correlation between the calculated and experimentally observed spectra. nih.govsemanticscholar.orgresearchgate.net For instance, calculated vibrational frequencies for C-H stretching and C=N stretching in the benzimidazole core typically align well with experimental FT-IR data. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, predicting the λmax values that correspond to electronic transitions, often between frontier molecular orbitals. researchgate.net

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. bohrium.com

For the benzimidazole scaffold, molecular docking studies have been performed against a wide array of biological targets, including enzymes and receptors involved in cancer and microbial diseases. nih.govbohrium.comacs.org These studies analyze the binding affinity (often expressed as a docking score or binding energy) and the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the receptor's active site. researchgate.net For example, various benzimidazole derivatives have been docked into the active sites of targets like the Epidermal Growth Factor Receptor (EGFR) kinase and Human Topoisomerase I, revealing key interactions that explain their inhibitory activity. nih.govbohrium.com While no specific docking studies for this compound were identified, its structural similarity to other active benzimidazoles suggests it could be a valuable candidate for such investigations against relevant biological targets.

Applications in Advanced Materials and Catalysis

Catalytic Activity of 2,7-Dimethyl-1H-benzo[d]imidazole-based Compounds and Complexes

The benzimidazole (B57391) framework is a cornerstone in modern catalysis, serving as a robust ligand for transition metals and as a core structure for metal-free organocatalysts. The methyl groups at the 2 and 7 positions can influence the steric and electronic environment of the catalytic center, thereby modulating its activity and selectivity.

Complexes derived from benzimidazole, particularly those forming N-heterocyclic carbenes (NHCs), have emerged as highly effective catalysts in homogeneous catalysis. Palladium(II) complexes bearing benzimidazolium-derived NHC ligands are notably proficient in catalyzing Suzuki-Miyaura cross-coupling reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis dergipark.org.tr. These reactions are crucial for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials beilstein-journals.orgrsc.orgnih.gov.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three main steps: oxidative addition of an aryl halide to a Pd(0) species, transmetalation with an organoboron compound, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst semanticscholar.orgresearchgate.net. The ligand's structure, in this case, a derivative of this compound, plays a critical role in the efficiency of these steps. For instance, a mixed N-heterocyclic carbene/triphenylphosphine palladium(II) complex, specifically [PdCl2{1,3-bis(2,5-dimethylbenzyl)benzimidazolin-2-ylidene}(PPh3)], has been synthesized and evaluated as a catalyst for the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acid dergipark.org.tr. The presence of the dimethylbenzyl groups, analogous to the dimethyl substitution on the benzimidazole core, influences the catalyst's stability and activity.

The performance of such catalysts can be quantified by the yield of the coupled product under specific reaction conditions. The efficiency of the [PdCl2{1,3-bis(2,5-dimethylbenzyl)benzimidazolin-2-ylidene}(PPh3)] complex is demonstrated in the coupling of various aryl halides, showcasing its versatility.

Catalytic Performance of a Dimethyl-Substituted Benzimidazolium Palladium Complex in Suzuki-Miyaura Cross-Coupling Reactions dergipark.org.tr
Aryl HalideProductYield (%)
4-Bromoanisole4-Methoxybiphenyl98
4-Bromotoluene4-Methylbiphenyl95
BromobenzeneBiphenyl94
4-Chlorotoluene4-Methylbiphenyl45
4-Chloroanisole4-Methoxybiphenyl42

While benzimidazole derivatives are pivotal as ligands in homogeneous catalysis, their role in heterogeneous catalysis, particularly involving metal oxides, is more commonly associated with their synthesis rather than their direct catalytic action. Metal oxide nanoparticles, such as zinc oxide (ZnO), have been widely investigated as efficient, reusable, and environmentally benign heterogeneous catalysts for the synthesis of benzimidazole derivatives researchgate.netnih.govmdpi.comoiccpress.com.

The synthesis typically involves the condensation reaction of an o-phenylenediamine (B120857) with an aldehyde. ZnO nanoparticles catalyze this reaction, facilitating the cyclization and dehydration steps to form the benzimidazole ring nih.govoiccpress.com. The high surface area and catalytic reactivity of ZnO nanoparticles allow for improved reaction yields and shorter reaction times under mild conditions, often making the process more eco-friendly mdpi.comoiccpress.com. For example, ZnO nanoparticles have been successfully employed in the synthesis of 2-substituted-benzimidazoles under ultrasonic irradiation, demonstrating their catalytic efficiency dergipark.org.troiccpress.com. Similarly, these nanoparticles have been used to produce 2,4,5-triaryl-1H-imidazoles in high yields oiccpress.com.

Although the primary role of metal oxides found in the literature is to catalyze the formation of the benzimidazole scaffold itself, the functionalization of metal oxide surfaces with benzimidazole derivatives to create novel heterogeneous catalysts is an area of ongoing research. Such composite materials could potentially combine the robust, recyclable nature of metal oxides with the versatile coordination chemistry of the benzimidazole ligand nih.gov.

The benzimidazole scaffold is not only a component of metal-based catalysts but also serves as a foundation for chiral organocatalysts. These metal-free catalysts are of great interest in asymmetric synthesis due to their lower toxicity and environmental impact compared to many metal catalysts nih.govthieme-connect.comrsc.org. Chiral benzimidazole derivatives have been designed to act as bifunctional catalysts, often activating substrates through hydrogen bonding interactions .

These organocatalysts have proven effective in a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and electrophilic aminations thieme-connect.comnih.gov. For instance, a synthetic route for producing chiral derivatives of benzimidazole has been developed where L-prolinamide was found to be an efficient organocatalyst for the stereoselective aldol addition of N-1-benzimidazolyl acetaldehyde (B116499) with cyclohexanone (B45756) nih.govthieme-connect.com. This reaction yielded the product with high yield, diastereoselectivity, and enantioselectivity thieme-connect.com.

Similarly, chiral 2-aminobenzimidazoles, which are conformationally rigid guanidine (B92328) analogues, have been used to catalyze the Michael reaction of 1,3-dicarbonyl compounds with maleimides and nitroalkenes, affording products with high yields and enantiomeric excess (ee) .

Performance of Chiral Benzimidazole Derivatives in Asymmetric Organocatalysis
Reaction TypeCatalyst TypeYield (%)Enantiomeric Excess (ee %)Reference
Aldol AdditionL-prolinamide9290 thieme-connect.com
Michael Addition (Acetylacetone to Maleimide)Chiral 2-AminobenzimidazoleHighup to 96
Electrophilic Amination (of 1,3-dicarbonyls)Chiral 2-Aminobenzimidazole9473 researchgate.net
Michael Addition (Indole to Nitrostyrene)Chiral Phosphoric Acid with Benzimidazole moietyup to 99up to 95

Integration into Functional Materials

The incorporation of the this compound unit into larger molecular or supramolecular structures has led to the development of functional materials with tailored optical and sensory properties.

Benzimidazole and its derivatives are recognized as promising organic materials for non-linear optical (NLO) applications due to their high polarizability and the potential for creating non-centrosymmetric crystal structures, which is a prerequisite for second-order NLO effects like second-harmonic generation (SHG) nih.govdtic.milrsc.org. The NLO response of these molecules is primarily governed by their third-order nonlinear optical susceptibility, denoted as χ(3) dtic.milacs.org.

Third-Order Nonlinear Optical Properties of Benzimidazole-Containing Materials
MaterialMeasurement TechniqueKey NLO ParameterValueReference
Mn-doped Benzimidazole Thin FilmsZ-scanThird-order nonlinear susceptibility (χ(3))~10-10 esu researchgate.net
Benzimidazole L-tartrate single crystalKurtz and Perry powder techniqueSecond Harmonic Generation (SHG) efficiency2.69 times that of KDP rsc.org
Benzimidazole single crystalNd:YAG laser testSecond Harmonic GenerationConfirmed green emission nih.govdtic.mil

The benzimidazole moiety is an excellent structural component for the design of chemosensors due to its ability to coordinate with metal ions and participate in hydrogen bonding, leading to detectable changes in its photophysical properties dtic.mil. Benzimidazole-based fluorescent sensors have been developed for the selective detection of various metal ions, including Zn2+ rsc.orgnih.govrsc.orgnih.gov.

The sensing mechanism often involves processes like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the sensor molecule restricts intramolecular rotation and enhances fluorescence emission nih.govrsc.org. For example, a benzimidazole derivative bearing an 8-aminoquinoline (B160924) unit has been shown to be a highly selective and sensitive "turn-on" fluorescent sensor for Zn2+ ions, with a low detection limit rsc.orgnih.gov. The binding of Zn2+ inhibits a tautomerization process in the molecule, leading to a significant increase in fluorescence nih.gov.

Beyond simple ion detection, benzimidazole derivatives are also being explored in the field of chiroptical sensing. The co-assembly of benzimidazole derivatives with natural chiral molecules, such as hydroxyl acids, can lead to the formation of chiral nanostructures with enhanced chiroptical properties, including circularly polarized luminescence (CPL) nih.gov. This phenomenon can be harnessed for the recognition and detection of chiral molecules, such as amino acids nih.govnih.govacs.org.

Performance of Benzimidazole-Based Fluorescent Chemosensors
Sensor CompoundTarget AnalyteDetection LimitFluorescence ResponseReference
Benzimidazole with 8-aminoquinolineZn2+1.76 x 10-7 MTurn-on nih.gov
Schiff base based on benzimidazole (BMHM)Zn2+0.148 µMTurn-on nih.gov
2,4-di-tert-butyl-6-(5,6-dihydro benzo nih.govrsc.org imidazo (B10784944) [1,2-c] quinazolin-6-yl)-phenol) (HL)Zn2+39.91 nMTurn-on rsc.org
Benzimidazole-based dual sensorFe2+/Fe3+1.18 µM / 1.21 µMColorimetric nih.gov
Benzimidazole-based dual sensorZn2+1.05 µMOFF-ON nih.gov

Organic Semiconductor Applications (via related scaffolds)

While direct studies on this compound as an organic semiconductor are not extensively documented, the foundational 1H-benzo[d]imidazole scaffold is a subject of growing interest in materials science. nih.gov The inherent electronic properties of the benzimidazole ring system make it a promising building block for organic electronic materials.

Recent research has focused on synthesizing donor-acceptor-donor (D-A-D) structured molecules derived from 1H-benzo[d]imidazole for applications as optical waveguides. nih.gov These materials are crucial components for photonic integrated circuits (PICs), which have applications in optical signal processing and biomedical fields. In these D-A-D structures, the benzimidazole core acts as an electron-accepting moiety. By attaching various electron-donating groups to the core, researchers can modulate the electronic and optical properties of the resulting molecule. nih.gov

For instance, a series of symmetrical 2-(3,5-bis(trifluoromethyl)phenyl)-4,7-bis(arylethynyl)-1H-benzo[d]imidazoles have been synthesized and grown into single crystals. nih.gov Some of these crystals exhibited notable light transport capabilities, with luminescence in the 550–600 nm range and low optical loss coefficients, making them suitable for optical waveguide applications. nih.gov The crystalline structure, which can feature internal channels, is vital for efficient light propagation. nih.gov The combination of a one-dimensional assembly in a single crystal structure with strong light emission and minimal self-absorption losses highlights the potential of benzimidazole derivatives in this field. nih.gov

The success of these related scaffolds suggests that this compound could also be a valuable component in the design of new organic semiconductors. The methyl groups at the 2 and 7 positions can influence the molecule's solubility, crystal packing, and electronic properties, which are all critical factors in the performance of an organic semiconductor.

Role as Corrosion Inhibitors

The use of imidazole (B134444) and its derivatives, particularly benzimidazoles, as corrosion inhibitors for various metals and alloys is well-established. nih.govbohrium.compeacta.orgnih.gov These organic compounds are effective at low concentrations in highly corrosive environments, such as acidic solutions used in industrial processes like pickling and descaling. bohrium.compeacta.org Their effectiveness stems from their molecular structure, which includes nitrogen heteroatoms with lone pairs of electrons and aromatic rings with π-electrons. bohrium.compeacta.org

The primary mechanism of corrosion inhibition by benzimidazole derivatives is the adsorption of the inhibitor molecules onto the metal surface. nih.govnih.govnih.gov This adsorption forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. peacta.org The adsorption can occur through several interactions:

Chemisorption: This involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen atoms or the π-electrons of the aromatic ring. researchgate.net

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the nitrogen atoms in the benzimidazole ring can become protonated, leading to the formation of cations that are attracted to the negatively charged metal surface (in the case of a cathodic process). nih.gov

The efficiency of a corrosion inhibitor is influenced by its chemical structure, the nature of the metal, and the corrosive environment. Benzimidazole derivatives have demonstrated high inhibition efficiencies for metals such as mild steel, carbon steel, copper, and aluminum in various acidic media. nih.govresearchgate.netnih.gov

Table 1: Inhibition Efficiency of Various Benzimidazole Derivatives

Inhibitor Metal Corrosive Medium Concentration Inhibition Efficiency (%) Reference
2-Mercaptobenzimidazole Mild Steel 1 M HCl 5 mM 97.18 nih.gov
2-(((4-Chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole Aluminum 1 M HNO₃ 5 x 10⁻³ M 97.74 researchgate.net
1-Butyl-3-methyl-1H-benzimidazolium iodide Mild Steel 0.5 M H₂SO₄ 5 mM 98.7 nih.gov
(E)-2-styryl-1H-benzo[d]imidazole Carbon Steel 15% HCl 200 mg/L 98 researchgate.net
1-Octyl-2-(octylthio)-1H-benzimidazole Mild Steel 1 M HCl 10⁻³ M 93 researchgate.net

Studies have shown that most benzimidazole derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the performance of these inhibitors. nih.govnih.gov The data from these studies confirm that the presence of the inhibitor increases the charge transfer resistance and decreases the double-layer capacitance at the metal-solution interface, which is indicative of the formation of a protective adsorbed layer. nih.gov

Mechanistic Biological Studies of 2,7 Dimethyl 1h Benzo D Imidazole Derivatives

Antimicrobial Activity: Elucidation of Molecular Mechanisms

Derivatives of 2,7-dimethyl-1H-benzo[d]imidazole have demonstrated significant potential as antimicrobial agents. Their efficacy stems from their ability to interfere with crucial cellular processes in both bacteria and fungi.

Inhibition of Biofilm Formation

Biofilm formation is a critical virulence factor for many pathogenic microbes, contributing to persistent infections and increased resistance to conventional antibiotics. Certain derivatives of this compound have shown remarkable activity in preventing the formation of these resilient microbial communities.

One notable derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, has exhibited potent antibiofilm capabilities. nih.gov Studies have demonstrated that this class of compounds not only inhibits the initial stages of biofilm formation but can also disrupt and eradicate mature biofilms. nih.govtandfonline.com This dual action is crucial for combating chronic infections where biofilms are already established. The presence of the dimethyl substitution on the benzimidazole (B57391) ring, in combination with other structural features, appears to be important for this activity.

Interaction with Bacterial and Fungal Cellular Processes

The antimicrobial effects of these derivatives are not limited to biofilm inhibition. They also interact with essential intracellular targets, disrupting vital cellular functions. Molecular docking studies have identified several potential targets for these compounds, including (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases. nih.govresearchgate.net

(p)ppGpp Synthetases/Hydrolases: These enzymes are central to the stringent response in bacteria, a survival mechanism activated during nutrient starvation and other stress conditions. By modulating the levels of the alarmones guanosine (B1672433) pentaphosphate and guanosine tetraphosphate (B8577671) ((p)ppGpp), these enzymes regulate a wide range of cellular activities, including transcription, translation, and DNA replication. Inhibition of these enzymes by this compound derivatives could severely compromise the ability of bacteria to adapt to and survive in hostile environments. nih.govresearchgate.net

FtsZ Proteins: The filamenting temperature-sensitive protein Z (FtsZ) is a homolog of eukaryotic tubulin and plays a pivotal role in bacterial cell division. researchgate.net It polymerizes at the future division site to form the Z-ring, which serves as a scaffold for the assembly of the division machinery. Disruption of FtsZ function by small molecules leads to filamentation and ultimately cell death. The interaction of this compound derivatives with FtsZ represents a promising avenue for the development of novel antibiotics that target a fundamental and highly conserved bacterial process. nih.govresearchgate.net

Pyruvate Kinases: Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (B93156) to pyruvate, with the concomitant generation of ATP. As a crucial enzyme in central metabolism, its inhibition can lead to a rapid depletion of cellular energy reserves, thereby halting bacterial growth. The potential for this compound derivatives to inhibit pyruvate kinase underscores their multifaceted antimicrobial strategy. nih.govresearchgate.net

Antimicrobial Activity of a this compound Derivative

Compound Target Organism Activity Reference
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole Candida albicans Low MIC of 3.9 µg/mL nih.gov
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole Various Bacteria & Fungi Inhibition of Biofilm Formation nih.govtandfonline.com
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole Bacteria & Fungi Interaction with (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases nih.govresearchgate.net

Antiviral Mechanisms

While the broader class of benzimidazole derivatives has shown a wide spectrum of antiviral activities against viruses such as HIV, hepatitis B and C, and influenza virus, specific mechanistic studies on this compound derivatives are not extensively reported in the current scientific literature. nih.gov The antiviral potential of the benzimidazole scaffold is well-documented, with various derivatives acting through mechanisms such as inhibition of viral enzymes like reverse transcriptase and protease. researchgate.net However, further research is required to elucidate the specific antiviral mechanisms, if any, of compounds with the 2,7-dimethyl substitution pattern.

Anticancer Activity: Molecular Targets and Pathways

The anticancer properties of this compound derivatives are attributed to their ability to interfere with multiple cellular processes that are critical for cancer cell proliferation and survival.

Human Topoisomerase I Inhibition: Human topoisomerase I is a vital enzyme that relaxes supercoiled DNA, a process essential for DNA replication and transcription. Some benzimidazole derivatives have been identified as potent inhibitors of this enzyme. iosrjournals.orgjst.go.jp By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, which, if not repaired, can trigger apoptosis.

Cell Cycle Arrest: A hallmark of cancer is uncontrolled cell division. Certain derivatives of this compound have been shown to induce cell cycle arrest, primarily at the G2/M phase. iosrjournals.orgtandfonline.com This arrest prevents cancer cells from entering mitosis, thereby halting their proliferation. The G2/M checkpoint is a critical control point that ensures the integrity of the genome before cell division, and its activation by these compounds is a key aspect of their anticancer mechanism.

Mitochondrial Disruption: The induction of apoptosis, or programmed cell death, is a desirable outcome for any anticancer agent. Many benzimidazole derivatives have been reported to trigger apoptosis through the intrinsic, or mitochondrial, pathway. d-nb.info This often involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases that execute the apoptotic program.

Anticancer Mechanisms of Benzimidazole Derivatives

Derivative Class Mechanism Effect Reference
1H-benzo[d]imidazoles (BBZs) Inhibition of Human Topoisomerase I DNA relaxation inhibition iosrjournals.orgjst.go.jp
1H-benzo[d]imidazoles (BBZs) Cell Cycle Arrest G2/M phase arrest iosrjournals.orgtandfonline.com
Benzimidazoles Mitochondrial Disruption Induction of apoptosis d-nb.info

Enzyme Inhibition Studies

Beyond their direct antimicrobial and anticancer effects, derivatives of this compound have been investigated as inhibitors of specific enzymes implicated in various diseases.

17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) Inhibition: 17β-HSD10 is a mitochondrial enzyme that has been linked to the pathology of Alzheimer's disease. researchgate.netresearchgate.net It is known to bind to the amyloid-beta peptide, a key component of the amyloid plaques found in the brains of Alzheimer's patients, and potentiate its neurotoxic effects. researchgate.net The development of inhibitors for this enzyme is therefore a promising therapeutic strategy. A number of 2-phenyl-1H-benzo[d]imidazole derivatives have been designed and synthesized as potent inhibitors of 17β-HSD10, with some compounds demonstrating high inhibitory efficacy. researchgate.net

Inhibition of 17β-HSD10 by Benzimidazole Derivatives

Derivative Inhibitory Activity Significance Reference
2-phenyl-1H-benzo[d]imidazole derivatives High inhibitory efficacy (IC50 in the low micromolar range for some compounds) Potential for Alzheimer's disease treatment researchgate.net

DNA/RNA Interaction Mechanisms

The interaction of small molecules with nucleic acids is a well-established mechanism for exerting biological activity. Derivatives of this compound have been shown to interact with DNA, which is a key component of their anticancer effects.

Intercalation and Nuclease Activity: While the primary mechanism of topoisomerase I inhibitors involves stabilizing the enzyme-DNA complex, the initial binding of these compounds to DNA is a critical step. iosrjournals.orgjst.go.jp Some benzimidazole derivatives, particularly bis-benzimidazoles, are known to be DNA minor groove binders. jst.go.jp This binding can alter the conformation of DNA and interfere with the processes of replication and transcription. Furthermore, the generation of DNA strand breaks, either directly through nuclease-like activity or indirectly through topoisomerase inhibition, is a major contributor to their cytotoxic effects. jst.go.jp

Quorum Sensing Inhibition Mechanisms

Derivatives of this compound are part of a broader class of benzimidazole compounds that have been investigated for their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication process that regulates virulence and biofilm formation. These compounds have shown promise as anti-virulence agents, which aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development. nih.gov The primary mechanisms of QS inhibition by these derivatives involve the antagonism of key receptor proteins within the QS signaling pathways of various pathogens, particularly Pseudomonas aeruginosa.

Research has focused on two main QS systems in P. aeruginosa: the las and the pqs systems. The las system is regulated by the transcriptional regulator LasR, while the pqs system is controlled by the Pseudomonas quinolone signal (PQS) receptor, PqsR. nih.govresearchgate.net Benzimidazole derivatives have been designed to target these receptors, thereby inhibiting the expression of downstream virulence genes and disrupting biofilm formation.

One area of investigation has been the development of 1H-benzo[d]imidazole-based PqsR inhibitors. nih.gov A hit-to-lead optimization process led to the discovery of potent PqsR antagonists. For instance, a derivative, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, was identified as a potent PqsR antagonist that inhibits the PqsR-controlled transcriptional reporter fusion in P. aeruginosa at submicromolar concentrations. nih.gov This inhibition leads to a significant reduction in the production of pyocyanin (B1662382), a key virulence factor of P. aeruginosa. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory activity of these benzimidazole derivatives. It was found that the 2-amino-benzimidazole moiety significantly improves potency compared to other heterocyclic headgroups. nih.gov Further modifications, such as the introduction of an isopropyl substituent on the benzimidazole ring, were found to be optimal for biological activity. nih.gov

Another mechanistic approach involves the targeting of the LasR receptor. researchgate.net Synthesized 1,2,3-triazole based 2-aminobenzimidazoles have been shown to act as LasR inhibitors. Molecular dynamics simulations have suggested that these compounds can induce instability in the LasR structure, leading to the dissociation of its functional dimeric form. researchgate.net This disruption of LasR dimerization prevents the receptor from binding to its cognate autoinducer and activating the expression of virulence genes. researchgate.net A specific derivative, N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide, demonstrated notable quorum sensing inhibition. researchgate.net

The antibiofilm activity of benzimidazole derivatives is a direct consequence of their quorum sensing inhibitory mechanisms. nih.govgoogle.com By interfering with QS signaling, these compounds can prevent the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics and host immune responses. nih.gov For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have exhibited excellent antibiofilm activity against Staphylococcus aureus and Candida albicans. nih.gov

Research Findings on Quorum Sensing Inhibition by Benzimidazole Derivatives

Compound Derivative ClassTargetModel OrganismKey FindingsReference
1H-Benzo[d]imidazole-based PqsR inhibitorsPqsRPseudomonas aeruginosaPotent antagonism of the PqsR receptor, leading to inhibition of pyocyanin production. nih.gov nih.gov
1,2,3-Triazole based 2-aminobenzimidazolesLasRPseudomonas aeruginosaInduces instability in the LasR dimer, preventing activation of virulence gene expression. researchgate.net researchgate.net
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivativesNot specifiedStaphylococcus aureus, Candida albicansExcellent antibiofilm activity, inhibiting biofilm formation. nih.gov nih.gov

Specific Benzimidazole Derivatives and their Quorum Sensing Inhibitory Activity

Compound NameTarget/ActivityReported InhibitionReference
2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrilePqsR AntagonistIC50 = 70 nM in a P. aeruginosa reporter strain. nih.gov nih.gov
N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamideLasR Inhibitor65.80% quorum sensing inhibition at 250 µM. researchgate.net researchgate.net
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleAntibiofilmExhibited excellent antibiofilm activity. nih.gov nih.gov

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways

While classical methods for benzimidazole (B57391) synthesis, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. semanticscholar.org A promising approach involves the use of nanocatalysts, such as Zinc Oxide nanoparticles (ZnO-NPs), which have been shown to facilitate the cyclocondensation reaction with higher yields and in shorter reaction times under eco-friendly conditions. nih.govsemanticscholar.org

Future investigations could explore:

Catalyst Optimization: Developing next-generation catalysts (e.g., different metal nanoparticles, solid acids) to improve yields and selectivity for the synthesis of 2,7-dimethyl-1H-benzo[d]imidazole from 3,6-dimethylbenzene-1,2-diamine.

Green Chemistry Approaches: Utilizing alternative energy sources like microwave or ultrasound irradiation to reduce reaction times and energy consumption. The use of aqueous media or solvent-free conditions represents another key avenue for making these syntheses more environmentally benign. nih.gov

Synthetic StrategyPotential AdvantageResearch Focus
Nanocatalysis (e.g., ZnO-NPs)Higher yields, shorter reaction times, recyclability. nih.govScreening new nanomaterials; optimizing catalyst loading and reaction conditions.
Microwave-Assisted SynthesisRapid heating, reduced reaction times.Investigating solvent and temperature effects for specific derivatives.
Flow ChemistryPrecise control over reaction parameters, scalability, improved safety.Developing continuous flow processes for synthesis and functionalization.

Exploration of New Functionalization Strategies

The functionalization of the this compound scaffold is crucial for modulating its physicochemical and biological properties. The existing methyl groups at the 2- and 7-positions offer unique steric and electronic characteristics, but further derivatization is key to expanding its application.

Future research should focus on:

N-H Functionalization: Exploring a wider range of substituents at the N1 position of the imidazole (B134444) ring to influence solubility, crystal packing, and biological interactions.

C-H Activation: Developing methods for direct C-H activation at the 4, 5, and 6 positions of the benzene (B151609) ring, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.

Methyl Group Modification: Investigating reactions to functionalize the existing methyl groups, potentially converting them into halomethyl, hydroxymethyl, or carboxymethyl groups to serve as handles for further elaboration.

TDAE Approach: Utilizing electron-donating agents like Tetrakis(dimethylamino)ethylene (TDAE) to generate reactive intermediates from halogenated precursors, enabling the introduction of complex side chains. mdpi.com

Design of Advanced Metal-Organic Frameworks and Coordination Polymers

Imidazole and its derivatives are excellent ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to their robust N-donor coordination sites. rsc.org The this compound ligand offers a unique combination of a rigid core and electronically influential methyl groups, which can be exploited in the design of novel materials.

Future perspectives in this area include:

Ligand Design: Using this compound as a primary building block, potentially with additional coordinating groups (e.g., carboxylates, pyridyls) appended through functionalization, to create multi-topic linkers. researchgate.net

Proton Conductivity: Investigating the incorporation of this ligand into MOFs to create ordered proton-conduction pathways. The arrangement of imidazole units within the framework is critical for enhancing proton conductivity. nih.gov

Catalysis and Sensing: Designing MOFs with coordinatively unsaturated metal sites where the steric bulk of the 2,7-dimethyl substituents could create specific pockets for size-selective catalysis or guest binding for chemical sensing applications. soton.ac.ukmdpi.com

Rational Design of Derivatives with Tunable Electronic and Optical Properties

Benzimidazole derivatives are known to possess interesting photophysical properties. By rationally designing derivatives of this compound, it is possible to fine-tune their electronic and optical characteristics for specific applications.

Key research directions include:

Donor-Acceptor Systems: Synthesizing derivatives with electron-donating and electron-accepting groups to create donor-acceptor-donor (D-A-D) structures. mdpi.com Such systems can exhibit intramolecular charge transfer (ICT), leading to tunable fluorescence and potential applications in organic light-emitting diodes (OLEDs) and sensors. mdpi.com

π-Conjugation Extension: Introducing π-conjugated systems (e.g., arylethynyl groups) at the 4 and 7 positions to modulate the HOMO-LUMO energy gap and shift absorption and emission wavelengths. mdpi.com

Optical Waveguides: Processing rationally designed derivatives into single crystals and investigating their ability to act as optical waveguides. The crystal structure and intermolecular interactions are critical for efficient light propagation. mdpi.com

Nonlinear Optics: Exploring the synthesis of derivatives with significant second-order nonlinear optical properties by creating chromophores with a strong push-pull electronic system. researchgate.net

Derivative TypeTarget PropertyPotential Application
Donor-Acceptor-Donor (D-A-D)Tunable fluorescence, Intramolecular Charge Transfer (ICT). mdpi.comOrganic Electronics (OLEDs), Chemical Sensors.
Extended π-ConjugationRed-shifted absorption/emission, smaller HOMO-LUMO gap. researchgate.netOptoelectronics, Photovoltaics.
Single CrystalsEfficient light propagation, low optical loss. mdpi.comOptical Waveguides, Photonics.

Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental efforts. Applying these methods to this compound and its derivatives can accelerate the discovery of new materials and therapeutic agents.

Future computational studies should involve:

DFT Calculations: Using Density Functional Theory (DFT) to predict molecular geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energies, molecular electrostatic potential). researchgate.netresearchgate.net This can help in understanding the structure-property relationships of newly designed derivatives.

Molecular Docking: Screening virtual libraries of this compound derivatives against known biological targets (e.g., enzymes, receptors) to identify promising candidates for drug discovery. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of ligand-protein complexes to assess binding stability and elucidate the mechanism of action at an atomic level. nih.gov

Predictive ADMET: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the drug design process. nih.govnih.gov

Discovery of Novel Biological Targets and Therapeutic Modalities through Mechanistic Studies

The benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. documentsdelivered.com Derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov

Future research should aim to:

Target Identification: Screen derivatives of this compound against diverse panels of biological targets, such as kinases, topoisomerases, and G-protein coupled receptors, to uncover new therapeutic opportunities. acs.orgmdpi.com

Mechanistic Elucidation: For active compounds, conduct in-depth mechanistic studies (e.g., cell cycle analysis, apoptosis assays) to understand how they exert their biological effects. mdpi.com This knowledge is crucial for optimizing lead compounds.

Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogues to build comprehensive SAR models. This will guide the rational design of next-generation agents with improved potency and selectivity. nih.gov

Targeted Therapy: Explore the potential of these compounds in targeted cancer therapy by investigating their inhibitory activity against specific oncogenic markers like EGFR, HER2, and mTOR. nih.govmdpi.com

Q & A

Q. What are the standard synthetic routes for 2,7-dimethyl-1H-benzo[d]imidazole, and what critical parameters influence yield and purity?

Synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with appropriate carbonyl sources under acidic conditions. For example:

  • Step 1 : React 4-methyl-o-phenylenediamine with acetic acid or acetyl chloride to introduce methyl groups at positions 2 and 6.
  • Step 2 : Optimize reaction temperature (e.g., 120–140°C) and acid catalyst (e.g., HCl or H₂SO₄) to enhance ring closure efficiency .
  • Key considerations : Solvent choice (e.g., ethanol vs. DMF), stoichiometry of methylating agents, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. How can spectroscopic techniques validate the structure of this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzimidazole core) and methyl groups (δ 2.3–2.6 ppm for -CH₃). Absence of NH proton (δ ~12 ppm) confirms N-substitution .
  • IR spectroscopy : Confirm C=N stretching (1600–1650 cm⁻¹) and aromatic C-H vibrations (3050–3100 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak (m/z ~160 for C₉H₁₀N₂) and fragmentation patterns validate molecular weight .

Q. What are the primary reaction types exhibited by this compound?

  • Electrophilic substitution : Methyl groups direct reactivity to positions 4 and 5 of the benzimidazole core under nitration or halogenation conditions .
  • Coordination chemistry : The imidazole nitrogen can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied via X-ray crystallography .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound derivatives?

  • Methodology :
    • Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) at positions 4 and 5.
    • Test in vitro against targets (e.g., microbial strains, cancer cell lines) and correlate substituent electronic/hydrophobic properties with activity .
    • Use computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like EGFR or topoisomerases .
  • Example : Methyl groups enhance lipophilicity, improving membrane permeability, while electron-withdrawing groups (e.g., -NO₂) may increase DNA intercalation potential .

Q. How can contradictory data in antimicrobial studies of this compound be resolved?

  • Experimental design :
    • Standardize assay conditions (e.g., broth microdilution vs. agar diffusion) to minimize variability .
    • Validate results with positive controls (e.g., ciprofloxacin for bacteria) and replicate across multiple cell lines .
    • Perform time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .
  • Data analysis : Use statistical tools (e.g., ANOVA) to identify significant differences in MIC values between studies .

Q. What strategies optimize the pharmacokinetic profile of this compound for drug development?

  • Lipinski’s Rule of Five : Modify substituents to balance logP (<5), molecular weight (<500 g/mol), and hydrogen bond donors/acceptors .
  • Metabolic stability : Introduce fluorinated groups to block cytochrome P450-mediated oxidation .
  • Solubility enhancement : Formulate as hydrochloride salts or co-crystals with succinic acid .

Q. How do steric and electronic effects of 2,7-dimethyl groups influence reactivity in cross-coupling reactions?

  • Steric hindrance : Methyl groups at positions 2 and 7 reduce accessibility for Suzuki-Miyaura coupling at position 1. Use bulky palladium catalysts (e.g., XPhos Pd G3) to mitigate this .
  • Electronic effects : Methyl groups donate electrons, activating the benzimidazole core for nucleophilic aromatic substitution at position 4 .

Methodological Tables

Q. Table 1. Comparative Reactivity of this compound Derivatives

Substituent PositionReaction TypeYield (%)Key ObservationReference
4-NO₂Nitration78Enhanced antimicrobial activity
5-ClChlorination65Improved solubility in DMSO
1-CF₃Trifluoromethylation52Increased metabolic stability

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTargetIC₅₀ (µM)MechanismReference
2,7-Dimethyl-4-NO₂E. coli DNA gyrase12.3Topoisomerase inhibition
2,7-Dimethyl-5-FHeLa cells8.7Caspase-3 activation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.